![molecular formula C21H19FN2O5 B2903876 Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868223-93-2](/img/structure/B2903876.png)
Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
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Overview
Description
Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is a chemical compound with the CAS Number: 69065-98-1 . It has a molecular weight of 211.19 and its IUPAC name is ethyl (2-fluoroanilino)(oxo)acetate . The compound is stored in a sealed, dry environment at room temperature . It is available in liquid, solid, or semi-solid form .
Molecular Structure Analysis
The InChI code for Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate is 1S/C10H10FNO3/c1-2-15-10(14)9(13)12-8-6-4-3-5-7(8)11/h3-6H,2H2,1H3,(H,12,13) . The InChI key is HCDBPTNQEKPGQP-UHFFFAOYSA-N .It is shipped at normal temperature . The storage temperature is room temperature, and it should be kept sealed in a dry environment .
Scientific Research Applications
Non-Small Cell Lung Cancer (NSCLC) Treatment
This compound has been studied for its potential to attenuate the malignant biological behaviors of NSCLC. It appears to suppress the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial in the proliferation, migration, and invasion of NSCLC cell lines. This suggests that it could be a promising therapeutic agent for NSCLC .
Antifungal Applications
The related quinoxaline-2-oxyacetate hydrazide scaffold has shown remarkable antifungal activities against a variety of plant pathogens. This indicates that Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate could be used to design novel antifungal agents, potentially offering a new approach to combat crop diseases and ensure food security .
Proteomics Research
While not directly related to the exact compound , Ethyl 2-(4-fluoroanilino)-2-oxoacetate has been utilized in proteomics research. Given the structural similarities, it’s plausible that Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate could also serve as a specialty product for proteomics, aiding in the study of protein expression and function .
Drug Design and Optimization
The 3D-QSAR analysis of quinoxaline derivatives, including those similar to our compound of interest, provides valuable insights into the design and optimization of new drug molecules. This compound could be used as a lead molecule in the development of drugs with improved efficacy and specificity .
Safety and Hazards
The safety information for Ethyl 2-((2-fluorophenyl)amino)-2-oxoacetate includes several hazard statements: H302-H319-H372-H410 . This means it is harmful if swallowed, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life with long-lasting effects . The precautionary statements include P260-P264-P273-P301+P312-P305+P351+P338-P314 , which advise avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, avoiding release to the environment, and seeking medical advice/attention if you feel unwell .
properties
IUPAC Name |
ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O5/c1-2-28-20(26)13-29-18-9-5-6-15-14(18)10-11-24(21(15)27)12-19(25)23-17-8-4-3-7-16(17)22/h3-11H,2,12-13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHWFMZGALPATF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[2-[2-(2-fluoroanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
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